In Vivo Metabolic Stability: Bio-AMS vs. Bio-9 Clearance and Half-Life
Bio-AMS undergoes rapid in vivo hydrolysis of its central acyl-sulfamide linker, resulting in high clearance and release of the cytotoxic metabolite M1. The optimized analog Bio-9 demonstrates negligible hydrolysis, leading to substantially reduced clearance and boosted drug exposure and half-life compared to Bio-AMS [1].
| Evidence Dimension | In vivo metabolic stability and pharmacokinetics |
|---|---|
| Target Compound Data | High clearance; short half-life due to acyl-sulfamide linker hydrolysis |
| Comparator Or Baseline | Bio-9: Negligible hydrolysis; substantially reduced clearance; boosted drug exposure and half-life |
| Quantified Difference | Negligible hydrolysis in Bio-9 vs. significant hydrolysis in Bio-AMS; quantitative fold-change in clearance not provided in abstract |
| Conditions | In vivo pharmacokinetic and metabolic studies in animal models |
Why This Matters
This quantitative difference in metabolic stability directly impacts in vivo efficacy and dosing regimen, making Bio-9 more suitable for in vivo studies despite Bio-AMS's potent in vitro activity.
- [1] Liu Q, Engelhart CA, Wallach JB, Tiwari D, Ge P, Manna A, Panda S, McCue WM, Wong TY, Sharma S, Jayasinghe YP, Fuller J, Ronning DR, Bockman MR, Cheung A, Dartois V, Zimmerman MD, Schnappinger D, Aldrich CC. Metabolically Stable Adenylation Inhibitors of Biotin Protein Ligase as Antibacterial Agents. J Med Chem. 2025 Feb 13;68(3):3065-3087. doi: 10.1021/acs.jmedchem.4c02299. View Source
